molecular formula C11H12O3S B027700 (2,3-DIHYDRO-BENZO[1,4]OXATHIIN-2-YL)-ACETIC ACID METHYL ESTER CAS No. 111042-30-9

(2,3-DIHYDRO-BENZO[1,4]OXATHIIN-2-YL)-ACETIC ACID METHYL ESTER

Cat. No.: B027700
CAS No.: 111042-30-9
M. Wt: 224.28 g/mol
InChI Key: MTHNUSJMVAMHRC-UHFFFAOYSA-N
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Description

Methyl (2,3-dihydro-1,4-benzoxathiin-2-yl)acetate is a heterocyclic compound that contains both oxygen and sulfur atoms within its structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dihydro-1,4-benzoxathiine derivatives, including Methyl (2,3-dihydro-1,4-benzoxathiin-2-yl)acetate, typically involves the cyclization of o-mercaptophenols or 2-mercaptoethanols with appropriate electrophiles. One common method involves the reaction of o-mercaptophenol with 1,2-dibromoethane in the presence of a strong base like sodium methoxide . Other electrophiles such as α-halo Michael acceptors, methyl 4-bromobut-2-enoate, and ethyl 2,3-dibromopropionate can also be used .

Industrial Production Methods

Industrial production of these compounds often employs similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl (2,3-dihydro-1,4-benzoxathiin-2-yl)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives depending on the specific reagents and conditions used .

Scientific Research Applications

Mechanism of Action

The mechanism of action of Methyl (2,3-dihydro-1,4-benzoxathiin-2-yl)acetate involves its interaction with various molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. In medicinal applications, it may interact with specific enzymes or receptors to exert its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl (2,3-dihydro-1,4-benzoxathiin-2-yl)acetate stands out due to its specific ester functional group, which can be further modified to enhance its properties or tailor it for specific applications. This versatility makes it a valuable compound in both research and industrial settings .

Properties

IUPAC Name

methyl 2-(2,3-dihydro-1,4-benzoxathiin-2-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3S/c1-13-11(12)6-8-7-15-10-5-3-2-4-9(10)14-8/h2-5,8H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTHNUSJMVAMHRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1CSC2=CC=CC=C2O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50616296
Record name Methyl (2,3-dihydro-1,4-benzoxathiin-2-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50616296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111042-30-9
Record name Methyl (2,3-dihydro-1,4-benzoxathiin-2-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50616296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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